molecular formula C11H13N3O B13098455 1-benzyl-5-ethoxy-1H-1,2,3-triazole

1-benzyl-5-ethoxy-1H-1,2,3-triazole

Cat. No.: B13098455
M. Wt: 203.24 g/mol
InChI Key: QZXUJJHEMWXMMK-UHFFFAOYSA-N
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Description

1-Benzyl-5-ethoxy-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-ethoxy-1H-1,2,3-triazole can be synthesized using a variety of methods. One common approach is the “click” chemistry method, which involves the cycloaddition of azides and alkynes. This reaction is typically catalyzed by copper(I) ions and can be carried out under mild conditions in aqueous or organic solvents .

Industrial Production Methods: Industrial production of this compound often involves large-scale click chemistry reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-ethoxy-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-benzyl-5-ethoxy-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or modulation of their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in pathogens .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-ethoxy-1H-1,2,3-triazole stands out due to its unique ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-benzyl-5-ethoxytriazole

InChI

InChI=1S/C11H13N3O/c1-2-15-11-8-12-13-14(11)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI Key

QZXUJJHEMWXMMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=NN1CC2=CC=CC=C2

Origin of Product

United States

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